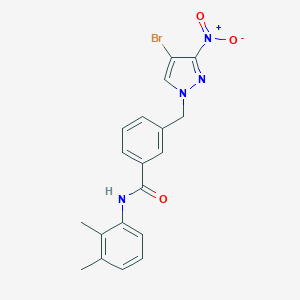![molecular formula C15H22Cl3N3O3S B269754 N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide](/img/structure/B269754.png)
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mécanisme D'action
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide binds to the ATP-binding site of BTK, inhibiting its activity and downstream signaling. BTK is a crucial component of the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide results in decreased proliferation and survival of B-cells, leading to anti-tumor effects.
Biochemical and Physiological Effects
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide has been shown to inhibit BTK and downstream signaling pathways in both normal and malignant B-cells. In preclinical studies, N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide has demonstrated potent anti-tumor effects in models of CLL, MCL, and DLBCL. Additionally, N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide has been shown to inhibit the production of cytokines and chemokines that promote tumor growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide is its specificity for BTK, which minimizes off-target effects and toxicity. Additionally, N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide has shown potent anti-tumor effects in preclinical studies, making it a promising candidate for the treatment of B-cell malignancies. However, one limitation of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide is its potential for resistance, as BTK mutations have been identified in some patients with CLL and MCL.
Orientations Futures
There are several future directions for the development and evaluation of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide. One potential direction is the combination of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide with other targeted therapies, such as inhibitors of PI3K or BCL-2, to enhance anti-tumor effects. Another direction is the evaluation of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide in combination with immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy, to enhance immune-mediated anti-tumor effects. Additionally, the identification of biomarkers that predict response to N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide could improve patient selection and treatment outcomes.
Méthodes De Synthèse
The synthesis of N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide involves several steps, starting with the reaction of 4-aminobenzenesulfonamide with 2,2,2-trichloroethyl chloroformate to form N-[4-(aminosulfonyl)phenyl]-2,2,2-trichloroethyl carbamate. This intermediate is then reacted with heptanoic acid to yield the final product, N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide.
Applications De Recherche Scientifique
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide has demonstrated potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells.
Propriétés
Nom du produit |
N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}heptanamide |
|---|---|
Formule moléculaire |
C15H22Cl3N3O3S |
Poids moléculaire |
430.8 g/mol |
Nom IUPAC |
N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]heptanamide |
InChI |
InChI=1S/C15H22Cl3N3O3S/c1-2-3-4-5-6-13(22)21-14(15(16,17)18)20-11-7-9-12(10-8-11)25(19,23)24/h7-10,14,20H,2-6H2,1H3,(H,21,22)(H2,19,23,24) |
Clé InChI |
XKVMANXZYUNASP-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)S(=O)(=O)N |
SMILES canonique |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B269674.png)
![N-(4-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B269675.png)
![4-bromo-1-methyl-N-{[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}-1H-pyrazole-3-carboxamide](/img/structure/B269677.png)
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B269678.png)

![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B269683.png)
![1,4-Bis[2-(4-chloro-2-methylphenoxy)propanoyl]-1,4-diazepane](/img/structure/B269684.png)
![N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide](/img/structure/B269687.png)
![2-[1-[4-[2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]ethyl]piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B269688.png)
![2-(4-tert-butylphenyl)-N'-[(2-chloro-3-quinolinyl)methylene]cyclopropanecarbohydrazide](/img/structure/B269695.png)
![(5Z)-5-[(3-nitroanilino)methylidene]-1-(2-phenylethyl)-3-propan-2-yl-1,3-diazinane-2,4,6-trione](/img/structure/B269696.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B269697.png)